![molecular formula C18H17FN2O3S3 B2757077 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide CAS No. 899732-80-0](/img/structure/B2757077.png)
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
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Description
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
- Recent research has investigated the use of 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) derivatives for photocatalytic hydrogen evolution by water splitting . Specifically, a sulfide oxidation tuning approach was employed to construct sulfone-based dual acceptor copolymers. These copolymers demonstrated high photocatalytic activities under visible-light illumination, making them promising candidates for clean energy applications.
- The compound’s fluorine atoms offer interesting possibilities for synthetic chemistry. For instance, selective electrophilic di- and monofluorinations have been established for the synthesis of related quinazolin(thi)ones . These fluorinated derivatives could find applications in drug discovery or materials science.
- Researchers have introduced pentafluorophenyl-substituted benzimidazole as a building block for conjugated polymers in optoelectronic applications . The synthesis of copolymers containing fluorene as a comonomer opens up avenues for designing novel materials with tailored electronic properties.
Photocatalytic Hydrogen Evolution
Fluorination Strategies
Conjugated Polymers for Optoelectronics
properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S3/c1-27(23,24)14-8-9-15-16(11-14)26-18(20-15)21-17(22)3-2-10-25-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILLOCQNBOVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide |
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